molecular formula C18H18IN3O2 B2492693 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodophenyl)acetamide CAS No. 1008695-22-4

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodophenyl)acetamide

Cat. No. B2492693
CAS RN: 1008695-22-4
M. Wt: 435.265
InChI Key: PRNLVPYIRRBBMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves condensation reactions between 1,2-diketones and diamines or the modification of existing quinoxaline structures through various organic transformations. For instance, Kumar et al. (2013) and Kumar et al. (2012) describe the synthesis of quinoxaline acetamide derivatives with potential antibacterial and antifungal properties, indicating a multi-step synthetic approach that could be applicable to the compound of interest (Kumar et al., 2013), (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by NMR, IR, and sometimes X-ray crystallography. The structure is crucial for understanding the compound's potential interactions and reactivity. For example, the crystal structure analysis of a related compound provides insights into the molecular geometry and electronic structure, which are vital for predicting reactivity and interaction with biological targets (Hu Jingqian et al., 2016).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions, which can alter their biological activity. The reactions are influenced by the compound's functional groups and electronic structure. The synthesis and reactivity of N-acetyl quinoxaline derivatives, as reported by Fernando et al. (1980), provide an example of how specific substitutions on the quinoxaline ring can impact the compound's chemical behavior (Fernando et al., 1980).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and stability, are essential for their application and handling. These properties depend on the compound's molecular structure and substituents. Although specific data for the compound were not found, general trends in quinoxaline derivatives suggest that physical properties are crucial for determining their suitability for various applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for the compound's interactions and biological activity. The presence of functional groups such as acetamide influences the compound's chemical behavior and interaction potential. Studies on similar compounds, like those by Kobayashi et al. (2007), offer insights into the chemical properties and reactivity patterns that might apply to the compound of interest (Kobayashi et al., 2007).

Scientific Research Applications

Antifungal and Antibacterial Agents

Research has identified derivatives related to 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodophenyl)acetamide as potent antifungal and antibacterial agents. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have demonstrated significant fungicidal activity against Candida and Aspergillus species, underlining their potential as broad-spectrum antifungal agents. Further chemical modifications, such as the introduction of a gem-dimethyl on the morpholin-2-one core, have led to improvements in plasmatic stability while maintaining antifungal efficacy, showcasing the compound's potential in treating fungal infections (D. Bardiot et al., 2015). Similarly, compounds synthesized from 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides have shown promising antibacterial and antifungal properties, indicating their utility in combating microbial resistance and infection (Shiv Kumar et al., 2013).

Anticancer Agents

Novel lipophilic acetamide derivatives related to the compound have been synthesized and evaluated for their anticancer properties. These derivatives, including N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, have demonstrated promising in vitro antimicrobial screening results, indicating their potential as anticancer agents. Certain compounds within this series have shown significant antibacterial activity and appreciable antifungal activity, highlighting their broad-spectrum utility in medical research and potential application in cancer therapy (Hany E. A. Ahmed et al., 2018).

Analgesic and Anti-inflammatory Activities

The synthesis and evaluation of quinazolinyl acetamide derivatives have revealed their potent analgesic and anti-inflammatory activities. These compounds, developed through chemical synthesis, have been compared with standard drugs such as diclofenac sodium, showing superior efficacy and highlighting their potential in developing new therapeutic agents for pain management and inflammation control (V. Alagarsamy et al., 2015).

properties

IUPAC Name

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18IN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-12(19)4-6-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNLVPYIRRBBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-iodophenyl)acetamide

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